Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]-
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Overview
Description
Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a trifluoromethyl group attached to the alpha carbon of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of alanine with benzyl chloroformate in the presence of a base to form the benzyloxycarbonyl-protected alanine. The trifluoromethyl group can then be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of deprotected alanine derivatives.
Substitution: Formation of substituted alanine derivatives with various functional groups.
Scientific Research Applications
Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The trifluoromethyl group can enhance the compound’s stability and reactivity. These properties enable the compound to participate in various biochemical pathways, potentially leading to enzyme inhibition or modification of protein structures .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-cysteine: Similar in structure but contains a sulfur atom.
N-[(Benzyloxy)carbonyl]-L-proline: Contains a pyrrolidine ring instead of a trifluoromethyl group.
N-[(Benzyloxy)carbonyl]-L-lysine: Contains a longer aliphatic chain with an additional amino group.
Uniqueness
Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of bioactive molecules and pharmaceuticals .
Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNIYYRTJUAMKZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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